molecular formula C18H20OS B14534425 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene CAS No. 62317-77-5

1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene

Cat. No.: B14534425
CAS No.: 62317-77-5
M. Wt: 284.4 g/mol
InChI Key: UWCPWSOHADHKIZ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 4-methoxyphenylsulfanyl group and a 3-methylbut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxythiophenol and 2-bromo-3-methylbut-3-ene.

    Formation of the Sulfanyl Group: The 4-methoxythiophenol is reacted with a suitable base (e.g., sodium hydride) to form the thiolate anion, which then undergoes nucleophilic substitution with 2-bromo-3-methylbut-3-ene to form the desired sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with a benzene derivative (e.g., bromobenzene) using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the double bond in the 3-methylbut-3-en-1-yl group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes and reduced sulfanyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylsulfanylbenzene: Lacks the 3-methylbut-3-en-1-yl group, making it less versatile in terms of chemical reactivity.

    2-(3-Methylbut-3-en-1-yl)benzene: Lacks the sulfanyl group, reducing its potential for redox reactions.

    4-Methoxyphenylsulfanyl-2-methylbenzene: Similar structure but with a different substitution pattern, affecting its chemical and biological properties.

Uniqueness

1-[(4-Methoxyphenyl)sulfanyl]-2-(3-methylbut-3-en-1-yl)benzene is unique due to the presence of both the sulfanyl and 3-methylbut-3-en-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields of research.

Properties

CAS No.

62317-77-5

Molecular Formula

C18H20OS

Molecular Weight

284.4 g/mol

IUPAC Name

1-methoxy-4-[2-(3-methylbut-3-enyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C18H20OS/c1-14(2)8-9-15-6-4-5-7-18(15)20-17-12-10-16(19-3)11-13-17/h4-7,10-13H,1,8-9H2,2-3H3

InChI Key

UWCPWSOHADHKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC=C1SC2=CC=C(C=C2)OC

Origin of Product

United States

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